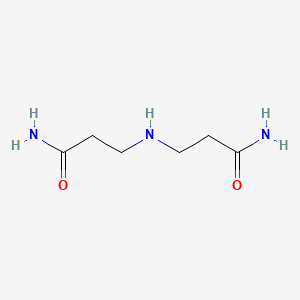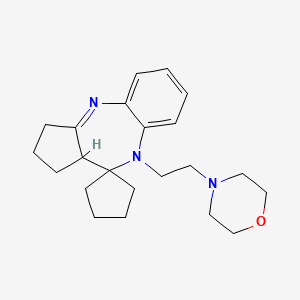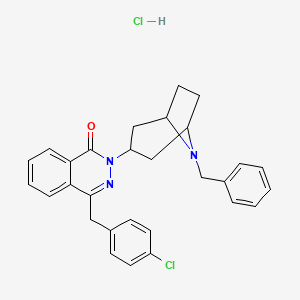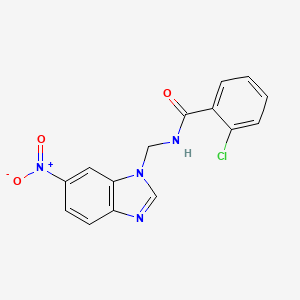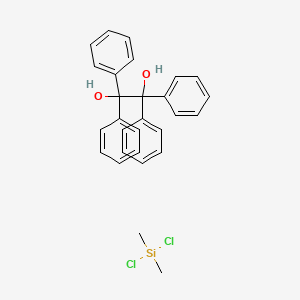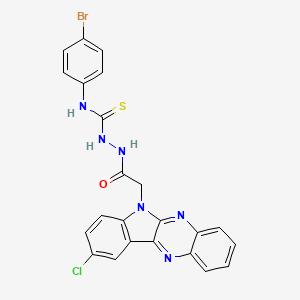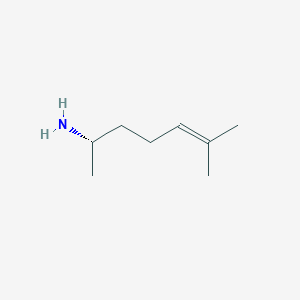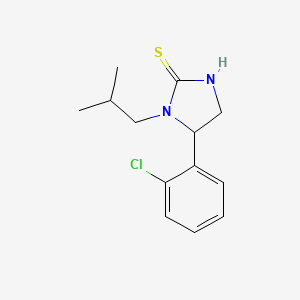
5-(2-Chlorophenyl)-1-(2-methylpropyl)-2-imidazolidinethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Chlorophenyl)-1-(2-methylpropyl)-2-imidazolidinethione is an organic compound that belongs to the class of imidazolidinethiones This compound is characterized by the presence of a chlorophenyl group and a methylpropyl group attached to an imidazolidinethione ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-1-(2-methylpropyl)-2-imidazolidinethione typically involves the reaction of 2-chlorobenzylamine with isobutyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Purification of the compound is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Chlorophenyl)-1-(2-methylpropyl)-2-imidazolidinethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
5-(2-Chlorophenyl)-1-(2-methylpropyl)-2-imidazolidinethione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-(2-Chlorophenyl)-1-(2-methylpropyl)-2-imidazolidinethione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as signal transduction and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(2-Chlorophenyl)-1-(2-methylpropyl)-2-imidazolidinone
- 5-(2-Chlorophenyl)-1-(2-methylpropyl)-2-thiohydantoin
- 5-(2-Chlorophenyl)-1-(2-methylpropyl)-2-oxazolidinethione
Uniqueness
5-(2-Chlorophenyl)-1-(2-methylpropyl)-2-imidazolidinethione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
186424-10-2 |
|---|---|
Fórmula molecular |
C13H17ClN2S |
Peso molecular |
268.81 g/mol |
Nombre IUPAC |
5-(2-chlorophenyl)-1-(2-methylpropyl)imidazolidine-2-thione |
InChI |
InChI=1S/C13H17ClN2S/c1-9(2)8-16-12(7-15-13(16)17)10-5-3-4-6-11(10)14/h3-6,9,12H,7-8H2,1-2H3,(H,15,17) |
Clave InChI |
ZTYXUQPXGXIVIT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C(CNC1=S)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



